![molecular formula C7H5ClN2O B1428426 7-Chlorobenzo[d]isoxazol-3-amine CAS No. 927413-64-7](/img/structure/B1428426.png)
7-Chlorobenzo[d]isoxazol-3-amine
Overview
Description
7-Chlorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . This compound is used in research and is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of 7-Chlorobenzo[d]isoxazol-3-amine consists of 16 atoms: 5 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) .Physical And Chemical Properties Analysis
7-Chlorobenzo[d]isoxazol-3-amine is a solid at room temperature . It has a molecular weight of 168.58 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Antimicrobial Activity
7-Chlorobenzo[d]isoxazol-3-amine has been explored for its potential as an antimicrobial agent. The oxazole derivatives, to which this compound belongs, have shown effectiveness against a variety of bacterial strains. Researchers have synthesized various oxazole derivatives and tested them for their antimicrobial properties, finding promising results against pathogens like Staphylococcus aureus, Escherichia coli, and even fungal species such as Candida albicans .
Anticancer Potential
The compound’s utility in cancer research is significant due to the biological activities of oxazole derivatives. These compounds have been studied for their anticancer properties, with some derivatives showing the ability to inhibit the growth of cancer cells. The structural framework of oxazoles provides a basis for developing new therapeutic agents that could be used in oncology .
Neuroprotective Applications
In the field of neurology, 7-Chlorobenzo[d]isoxazol-3-amine derivatives have been evaluated for their neuroprotective effects. Specifically, they have been tested as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme is a common strategy for managing the early stages of such diseases .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of isoxazole derivatives make them candidates for the development of new pain relief medications. By modulating inflammatory pathways, these compounds can potentially offer relief from chronic pain conditions without the side effects associated with traditional anti-inflammatory drugs .
Anticonvulsant Effects
Isoxazole derivatives, including 7-Chlorobenzo[d]isoxazol-3-amine, have been synthesized and pharmacologically evaluated for anticonvulsant activity. These compounds have shown promise as GABA uptake inhibitors, suggesting their potential use in the treatment of epilepsy and other seizure-related disorders .
Role in Medicinal Chemistry Synthesis
As a building block in medicinal chemistry, 7-Chlorobenzo[d]isoxazol-3-amine is valuable for the synthesis of new chemical entities. Its presence in a compound can significantly influence the biological activity, making it a key intermediate in the design of drugs with various therapeutic potentials .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-Chlorobenzo[d]isoxazol-3-amine are currently unknown. This compound is a heterocyclic aromatic compound , and it’s often used as a building block in the synthesis of more complex molecules . .
Mode of Action
As a building block, it’s likely that its mode of action is dependent on the larger molecule it’s incorporated into .
Pharmacokinetics
Its molecular weight is 168.58 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 7-Chlorobenzo[d]isoxazol-3-amine’s action are currently unknown. As a building block in chemical synthesis, its effects are likely dependent on the final compound it’s a part of .
properties
IUPAC Name |
7-chloro-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGBJYXDYNXBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzo[d]isoxazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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